Stereochemical Configuration: cis- vs. trans-4-(Aminomethyl)cyclohexanol
The target compound is defined by its cis stereochemistry (1,4-substitution with groups on the same face), which imparts a different 3D spatial profile compared to its trans analog. While direct head-to-head biological data for this specific pair is not publicly available, the broader chemical principle is well-established: the cis configuration of 1,4-disubstituted cyclohexanes presents functional groups in a different vector and dihedral angle relative to the trans isomer. For example, in the cis isomer, the aminomethyl and hydroxyl groups are positioned on the same face of the cyclohexane ring, enabling chelation or dual interactions with a target that are sterically impossible for the trans isomer . This class-level inference is supported by the general observation that cis-disubstituted cyclohexanes can exhibit different binding modes and potencies in biological systems compared to their trans counterparts [1].
| Evidence Dimension | Molecular geometry and potential for bidentate interactions |
|---|---|
| Target Compound Data | cis-1,4-disubstituted cyclohexane; functional groups on same face; IUPAC (1s,4s) or cis configuration |
| Comparator Or Baseline | trans-1,4-disubstituted cyclohexane; functional groups on opposite faces; IUPAC (1r,4r) or trans configuration |
| Quantified Difference | Difference in dihedral angle and group orientation, which can affect binding affinity. No specific Ki/IC50 values are available for this pair. |
| Conditions | Structural analysis; relevant for drug design and structure-activity relationship (SAR) studies. |
Why This Matters
This stereochemical difference is critical for projects where the spatial presentation of functional groups is a key determinant of biological activity or binding affinity.
- [1] Kuujia. (n.d.). cis-4-(aminomethyl)cyclohexanol (CAS: 874823-57-1). View Source
